molecular formula C4H7Cl2NO2 B3032951 2,2-dichloro-N-(2-hydroxyethyl)acetamide CAS No. 6419-44-9

2,2-dichloro-N-(2-hydroxyethyl)acetamide

Cat. No. B3032951
CAS RN: 6419-44-9
M. Wt: 172.01 g/mol
InChI Key: JYWGZDGPDBDTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, esterification, and transsilylation processes. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of aniline derivative with POCl3 in acetate . These methods could potentially be adapted for the synthesis of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used to determine the molecular structure of acetamide derivatives. For example, the crystal structure of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide was studied by X-ray analysis . Similarly, 2-Chloro-N-(2,4-dinitrophenyl) acetamide's structure was revealed through X-ray crystallography, showing intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be complex. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide undergo transsilylation reactions . The paper on the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines suggests a variety of possible chemical transformations leading to heterocyclic compounds . These reactions could provide a framework for understanding the reactivity of 2,2-dichloro-N-(2-hydroxyethyl)acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, hydrogen bonding, and solvatochromic effects, are important for their characterization. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromic effects and intermolecular hydrogen bonding, which influence its crystal packing . These properties are crucial for understanding the behavior of 2,2-dichloro-N-(2-hydroxyethyl)acetamide in different environments.

Relevant Case Studies

While there are no direct case studies on 2,2-dichloro-N-(2-hydroxyethyl)acetamide, the papers provide case studies on related compounds. For instance, the biological evaluation of N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists and the anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides offer insights into the potential biological activities of similar acetamide derivatives.

Mechanism of Action

The mechanism of action of “2,2-dichloro-N-(2-hydroxyethyl)acetamide” is not specified in the available resources. The mechanism of action would depend on the specific application of the compound and how it interacts with other substances or systems .

Safety and Hazards

The safety and hazards associated with “2,2-dichloro-N-(2-hydroxyethyl)acetamide” are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

2,2-dichloro-N-(2-hydroxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2NO2/c5-3(6)4(9)7-1-2-8/h3,8H,1-2H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWGZDGPDBDTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411635
Record name 2,2-dichloro-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-(2-hydroxyethyl)acetamide

CAS RN

6419-44-9
Record name Acetamide, 2,2-dichloro-N-(2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6419-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dichloro-N-(2-hydroxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DICHLORO-N-(2-HYDROXY-ETHYL)-ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dichloro-N-(2-hydroxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2,2-dichloro-N-(2-hydroxyethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2,2-dichloro-N-(2-hydroxyethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2,2-dichloro-N-(2-hydroxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2-dichloro-N-(2-hydroxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2,2-dichloro-N-(2-hydroxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.